Ethyl 3-methyl-5-(trifluoromethoxy)benzoate
Description
Ethyl 3-methyl-5-(trifluoromethoxy)benzoate is a fluorinated aromatic ester characterized by a methyl group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the benzoate ring.
Properties
IUPAC Name |
ethyl 3-methyl-5-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-3-16-10(15)8-4-7(2)5-9(6-8)17-11(12,13)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSBQXYQTKQGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(trifluoromethoxy)benzoate typically involves the esterification of 3-methyl-5-(trifluoromethoxy)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-methyl-5-(trifluoromethoxy)benzoic acid and ethanol.
Reduction: 3-methyl-5-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-methyl-5-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-(trifluoromethoxy)benzoate depends on the specific application and the target molecule. In general, the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with various molecular targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence reactivity, solubility, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
- Trifluoromethoxy vs.
- Positional Isomerism : Ethyl 5-iodo-2-(trifluoromethoxy)benzoate demonstrates that shifting the -OCF₃ group from position 5 to 2 alters steric and electronic effects, which may reduce metabolic degradation in pesticidal applications.
- Hydroxy vs. Methyl: Ethyl 3-hydroxy-5-methylbenzoate highlights how polar groups (e.g., -OH) increase solubility compared to nonpolar substituents like -Me or -OCF₃.
Physicochemical Properties
- Lipophilicity : The -OCF₃ group in the target compound likely increases lipophilicity compared to -OH or -NH₂ analogs, enhancing membrane permeability in bioactive molecules.
- Thermal Stability: Trifluoromethoxy-substituted compounds generally exhibit higher thermal stability than non-fluorinated analogs, as seen in pesticide derivatives .
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